![molecular formula C19H22O6 B14801520 (1R,2R,5S,8S,9S,10R,11S,12S)-5,12-Dihydroxy-11-methyl-6-methylene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B14801520.png)
(1R,2R,5S,8S,9S,10R,11S,12S)-5,12-Dihydroxy-11-methyl-6-methylene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gibberellin A3, also known as gibberellic acid, is a naturally occurring plant hormone found in plants and fungi. It is a pentacyclic diterpenoid carboxylic acid with the chemical formula C19H22O6. Gibberellin A3 plays a crucial role in promoting growth and elongation of cells, influencing various developmental processes in plants such as seed germination, stem elongation, and flowering .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Gibberellin A3 can be synthesized through several methods, including chemical synthesis and microbial fermentation. The chemical synthesis involves multiple steps starting from simpler organic compounds, but it is often complex and less economically viable compared to microbial fermentation .
Industrial Production Methods
The industrial production of gibberellin A3 is predominantly carried out using submerged fermentation or solid-state fermentation. The preferred microorganism for this process is the fungus Gibberella fujikuroi. Submerged fermentation involves growing the fungus in a liquid nutrient medium, while solid-state fermentation uses solid substrates like rice bran and barley malt residue. Factors such as moisture content, carbon and nitrogen sources, and fermentation time are optimized to maximize the yield of gibberellin A3 .
Analyse Chemischer Reaktionen
Types of Reactions
Gibberellin A3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity .
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate and hydrogen peroxide can be used to oxidize gibberellin A3.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed to reduce gibberellin A3.
Substitution: Substitution reactions often involve reagents like thionyl chloride and toluene-p-sulfonyl chloride.
Major Products Formed
The major products formed from these reactions include various derivatives of gibberellin A3, which may have altered biological activities. For example, allylic chlorination of gibberellin A3 methyl ester can yield 1β-chlorogibberellin A5 methyl ester .
Wissenschaftliche Forschungsanwendungen
Gibberellin A3 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Agriculture: Used as a plant growth regulator to enhance seed germination, stem elongation, and fruit development.
Biology: Studied for its role in regulating plant development and response to environmental stress.
Medicine: Investigated for its potential neurotoxic effects and other physiological impacts on mammals.
Industry: Employed in the production of seedless grapes and other horticultural practices.
Wirkmechanismus
Gibberellin A3 exerts its effects by interacting with specific molecular targets and pathways within plants. It binds to gibberellin receptors, leading to the degradation of DELLA proteins, which are repressors of gibberellin signaling. This degradation allows for the activation of gibberellin-responsive genes, promoting cell elongation and division. The pathways involved include the regulation of mRNA molecules that code for hydrolytic enzymes, which facilitate seed germination and other growth processes .
Vergleich Mit ähnlichen Verbindungen
Gibberellin A3 is part of a larger family of gibberellins, which includes compounds like gibberellin A1, gibberellin A4, and gibberellin A7. These compounds share a similar pentacyclic diterpenoid structure but differ in their specific functional groups and biological activities. Gibberellin A3 is unique in its widespread use and effectiveness as a plant growth regulator, particularly in agricultural applications .
List of Similar Compounds
- Gibberellin A1
- Gibberellin A4
- Gibberellin A7
Gibberellin A3 stands out due to its high potency and broad range of applications in promoting plant growth and development.
Eigenschaften
Molekularformel |
C19H22O6 |
|---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
(1R,5S,8S,11S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid |
InChI |
InChI=1S/C19H22O6/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22/h4,6,10-13,20,24H,1,3,5,7-8H2,2H3,(H,21,22)/t10?,11?,12?,13?,16-,17+,18+,19-/m1/s1 |
InChI-Schlüssel |
IXORZMNAPKEEDV-UDYCIAQJSA-N |
Isomerische SMILES |
C[C@@]12C(C=C[C@@]3(C1C([C@]45C3CC[C@](C4)(C(=C)C5)O)C(=O)O)OC2=O)O |
Kanonische SMILES |
CC12C(C=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


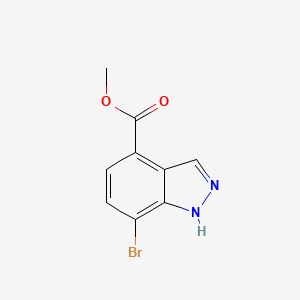

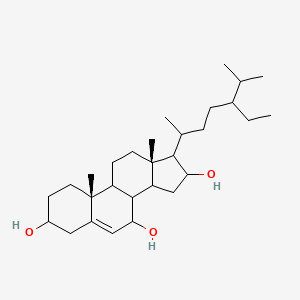

![[2-(2-Aminophenyl)phenyl]-chloro-palladium dicyclohexyl-[3-(2,4,6-triisopropylphenyl)phenyl]phosphane](/img/structure/B14801457.png)
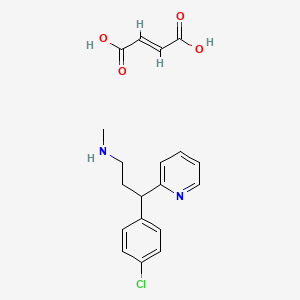
![2-Amino-1-[4-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14801466.png)
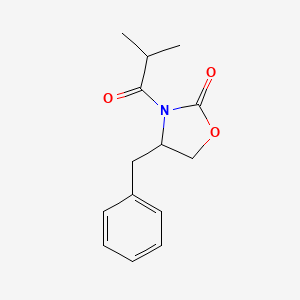

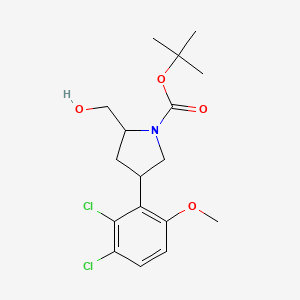
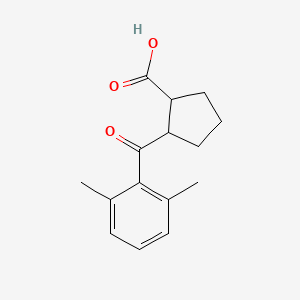
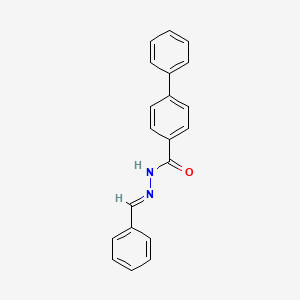
![(4S,5S)-2-[2-bromo-3-[(4S,5S)-1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]phenyl]-1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazole](/img/structure/B14801515.png)
![1,1-Bis{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene](/img/structure/B14801519.png)
